1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with butylphenyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3,5-triazine-2,4-diamine with 4-butylphenyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N2-(4-butylphenyl)-N4-pentyl-6-(4-(2-pyrimidinyl)-1-piperazinyl)
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-butylphenyl)-1,6-dihydro-6,6-dimethyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
4479-25-8 |
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Molecular Formula |
C15H24ClN5 |
Molecular Weight |
309.84 g/mol |
IUPAC Name |
1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H23N5.ClH/c1-4-5-6-11-7-9-12(10-8-11)20-14(17)18-13(16)19-15(20,2)3;/h7-10H,4-6H2,1-3H3,(H4,16,17,18,19);1H |
InChI Key |
ZKCLRHXBGCZGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N.Cl |
Origin of Product |
United States |
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